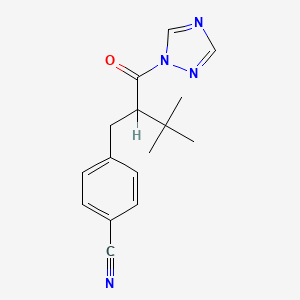
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
Description
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
CAS No. |
110577-55-4 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[3,3-dimethyl-2-(1,2,4-triazole-1-carbonyl)butyl]benzonitrile |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)14(15(21)20-11-18-10-19-20)8-12-4-6-13(9-17)7-5-12/h4-7,10-11,14H,8H2,1-3H3 |
InChI Key |
MOZRFMOTSRMRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)C#N)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant pharmacological activities, including antifungal, antiviral, and antibacterial properties . It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves the inhibition of specific enzymes or pathways in target organisms . For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds such as fluconazole, itraconazole, and voriconazole . These compounds also belong to the 1,2,4-triazole family and exhibit similar antifungal activities . each compound has unique structural features that contribute to its specific pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


